
2-(3-Chloro-4-methoxyphenyl)-2-hydroxyacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Chloro-4-methoxyphenyl)-2-hydroxyacetic acid is an organic compound with a molecular formula of C9H9ClO4 It is characterized by the presence of a chloro and methoxy group attached to a benzene ring, along with a hydroxyacetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-4-methoxyphenyl)-2-hydroxyacetic acid typically involves electrophilic aromatic substitution reactions. One common method includes the chlorination of 4-methoxyphenylacetic acid followed by hydroxylation. The reaction conditions often involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the hydroxylation step may require the use of strong bases like sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and hydroxylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Chloro-4-methoxyphenyl)-2-hydroxyacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of 2-(3-Chloro-4-methoxyphenyl)acetic acid.
Reduction: Formation of 2-(4-Methoxyphenyl)-2-hydroxyacetic acid.
Substitution: Formation of 2-(3-Methoxy-4-methoxyphenyl)-2-hydroxyacetic acid.
Aplicaciones Científicas De Investigación
2-(3-Chloro-4-methoxyphenyl)-2-hydroxyacetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-(3-Chloro-4-methoxyphenyl)-2-hydroxyacetic acid involves its interaction with specific molecular targets. The chloro and methoxy groups can influence the compound’s binding affinity to enzymes and receptors, potentially inhibiting their activity. The hydroxyacetic acid moiety may also play a role in the compound’s overall biological activity by interacting with cellular pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Methoxyphenyl)-2-hydroxyacetic acid
- 2-(3-Methoxy-4-methoxyphenyl)-2-hydroxyacetic acid
- 2-(3-Chloro-4-methoxyphenyl)acetic acid
Uniqueness
2-(3-Chloro-4-methoxyphenyl)-2-hydroxyacetic acid is unique due to the presence of both chloro and methoxy groups on the benzene ring, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it distinct from other similar compounds and may confer unique properties in terms of enzyme inhibition and receptor binding .
Propiedades
Fórmula molecular |
C9H9ClO4 |
|---|---|
Peso molecular |
216.62 g/mol |
Nombre IUPAC |
2-(3-chloro-4-methoxyphenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C9H9ClO4/c1-14-7-3-2-5(4-6(7)10)8(11)9(12)13/h2-4,8,11H,1H3,(H,12,13) |
Clave InChI |
CRCOCWUKCBKJJH-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)C(C(=O)O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



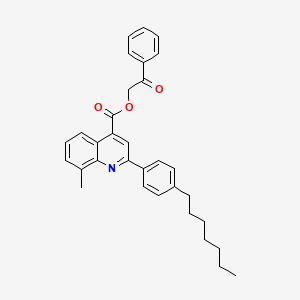

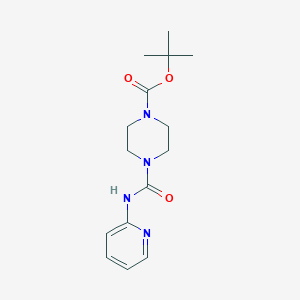
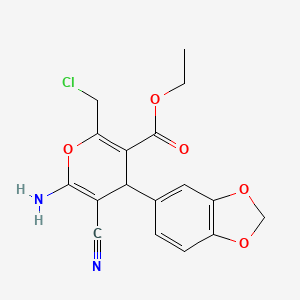
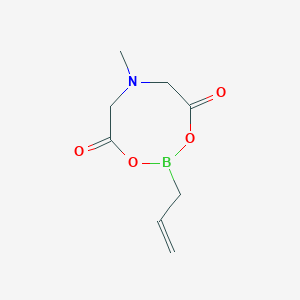


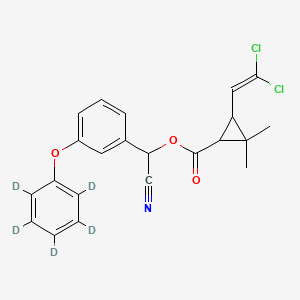
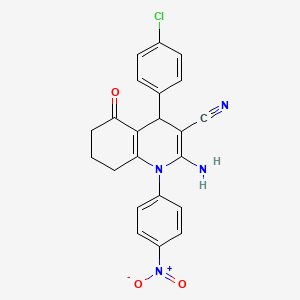
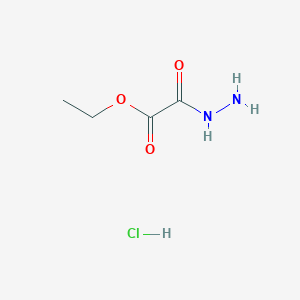


![Fuc(a1-2)[Gal(a1-3)]Gal(b1-4)[Fuc(a1-3)]Glc](/img/structure/B12053036.png)
